9-[2-(Diethylphosphonomethoxy)propyl] Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves several steps:
Reaction of Adenine with R-propylene Carbonate: Adenine reacts with R-propylene carbonate to form an intermediate compound.
Addition of p-Benzenesulfonyloxy Phosphoric Acid Diethyl Ester: This intermediate is then reacted with p-benzenesulfonyloxy phosphoric acid diethyl ester in the presence of a magnesium catalyst.
Hydrolysis: The final step involves hydrolysis with a protonic acid to yield this compound.
This method is advantageous due to its low energy consumption, environmental friendliness, and the use of inexpensive reagents .
Chemical Reactions Analysis
9-[2-(Diethylphosphonomethoxy)propyl] Adenine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[2-(Diethylphosphonomethoxy)propyl] Adenine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves its conversion into its active form in vivo. Once phosphorylated, it mimics natural nucleotides and gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication . This compound targets viral reverse transcriptase and DNA polymerase, disrupting the viral replication process .
Comparison with Similar Compounds
9-[2-(Diethylphosphonomethoxy)propyl] Adenine is unique due to its specific structure and antiviral properties. Similar compounds include:
Tenofovir: Another nucleotide analog used in antiviral therapy.
Adefovir: A nucleotide analog with similar antiviral activity.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Compared to these compounds, this compound offers distinct advantages in terms of its synthesis, stability, and efficacy in antiviral research .
Properties
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.